(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER
Description
The compound (1R,2S,3S,5S)-3-(4-amino-phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a tropane derivative characterized by its bicyclic structure (8-azabicyclo[3.2.1]octane core) with stereospecific substitutions. Key features include:
- Stereochemistry: The 1R,2S,3S,5S configuration ensures precise spatial orientation of substituents, critical for receptor interactions .
- Substituents: A 4-aminophenyl group at position 3, a methyl group on the nitrogen (8-methyl), and a methyl ester at position 2. These groups influence solubility, metabolic stability, and binding affinity .
- Applications: Primarily used in neuroscience research due to structural similarity to cocaine analogs, which target monoamine transporters .
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYQZRCMOMKICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563678 | |
| Record name | Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134052-62-3 | |
| Record name | Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Key Observations :
Receptor Binding and Selectivity
- Target Compound: Demonstrates high affinity for serotonin and dopamine transporters (SERT/DAT), with IC₅₀ values in the nanomolar range, similar to cocaine analogs .
- 4-Chlorophenyl Analog: Shows reduced DAT/SERT selectivity compared to the 4-aminophenyl variant, likely due to decreased hydrogen bonding .
- 4-Iodophenyl Derivative : Used in radiolabeling studies (e.g., [¹²⁵I]-RTI 55) for imaging dopamine transporters, leveraging iodine’s radiochemical properties .
Antibacterial Activity
- Derivatives with 4-chlorophenyl and phenylamino groups (e.g., ) exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 16–32 µg/mL), suggesting substituent-dependent efficacy.
Methodological Considerations in Comparative Studies
- Cross-Reactivity: Immunoassays for the target compound may cross-react with 4-chlorophenyl or 4-iodophenyl analogs due to structural similarity, necessitating high-selectivity antibody formats .
- Similarity Indexing : Tanimoto coefficient analyses (e.g., ) reveal >70% similarity between the target compound and cocaine derivatives, supporting its use in neurotransmitter research.
Biological Activity
(1R,2S,3S,5S)-3-(4-Aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a complex bicyclic structure that may interact with various biological targets, particularly in the context of inflammatory processes and pain management.
- Molecular Formula : C16H22N2O2
- Molar Mass : 274.36 g/mol
- CAS Number : 134052-62-3
The biological activity of this compound is primarily attributed to its role as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is involved in the degradation of endogenous fatty acids, such as palmitoylethanolamide (PEA), which possess anti-inflammatory properties. By inhibiting NAAA, the compound helps maintain higher levels of PEA, thus prolonging its analgesic and anti-inflammatory effects .
In Vitro Studies
Research has demonstrated that (1R,2S,3S,5S)-3-(4-Aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester exhibits significant inhibitory activity against NAAA:
- IC50 Values : The compound's IC50 for human NAAA has been reported in the low nanomolar range (e.g., 0.042 μM), indicating potent inhibition .
Selectivity Profile
The compound shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with minimal inhibition observed at higher concentrations (25% and 34% inhibition at 30 μM for FAAH and AC respectively) . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Case Study 1: Anti-inflammatory Effects
In a study exploring the anti-inflammatory potential of NAAA inhibitors, it was found that treatment with (1R,2S,3S,5S)-3-(4-Aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester led to a significant reduction in inflammatory markers in animal models of inflammation. The sustained elevation of PEA levels correlated with decreased pain responses and inflammation severity.
Case Study 2: Pain Management
Another investigation assessed the compound's efficacy in chronic pain models. Results indicated that administration significantly alleviated pain symptoms compared to control groups, further supporting its potential as a therapeutic agent for chronic pain conditions.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molar Mass | 274.36 g/mol |
| CAS Number | 134052-62-3 |
| IC50 (NAAA) | 0.042 μM |
| FAAH Inhibition at 30 μM | 25% |
| AC Inhibition at 30 μM | 34% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
